

Comparative analysis of gene expression profiles in Cisplatin-sensitive vs. -resistant cells

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Unraveling Cisplatin Resistance: A Comparative Analysis of Gene Expression Profiles

A deep dive into the molecular landscape of **cisplatin**-sensitive and -resistant cancer cells reveals key genetic alterations that drive treatment failure. This guide provides a comparative analysis of gene expression profiles, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in understanding and overcoming **cisplatin** resistance.

Cisplatin, a cornerstone of chemotherapy for various cancers, faces a significant challenge: the development of drug resistance. This acquired resistance is a complex phenomenon driven by a multitude of molecular changes within cancer cells. By comparing the gene expression profiles of cells that are sensitive to **cisplatin** with those that have become resistant, researchers can pinpoint the critical genes and signaling pathways responsible for this clinical obstacle.

Key Gene Expression Changes in Cisplatin-Resistant Cells

Multiple studies utilizing high-throughput techniques like microarray and RNA sequencing have identified a host of differentially expressed genes in **cisplatin**-resistant cells compared to their sensitive counterparts. These genes are involved in a wide array of cellular processes, including DNA repair, drug efflux, apoptosis, and cell signaling.



A recurring theme in the development of **cisplatin** resistance is the upregulation of genes that protect the cell from **cisplatin**-induced DNA damage and the downregulation of genes that promote cell death. For instance, genes involved in nucleotide excision repair (NER), a major DNA repair pathway, are often overexpressed in resistant cells.[1][2] Conversely, pro-apoptotic genes can be suppressed, allowing cancer cells to evade **cisplatin**'s cytotoxic effects.[1][3]

The following table summarizes a selection of consistently reported genes that are differentially expressed in **cisplatin**-resistant cancer cells across various studies.

Gene Family/Pathway	Gene Name	Regulation in Resistant Cells	Implicated Cancer Type(s)
DNA Repair	ERCC1, XRCC1, XRCC5, XRCC6	Upregulated	Ovarian, Lung, Bladder
MLH1, MSH2	Downregulated	Ovarian, Colorectal	
Drug Transport	ATP7A, ATP7B	Upregulated	Ovarian, Lung
CTR1 (SLC31A1)	Downregulated	Ovarian, Cervical	
Apoptosis Regulation	BCL2, BCL-XL	Upregulated	Various
BAX, BAK	Downregulated	Ovarian, Lung	
Caspase-3, -9	Downregulated	Various	
Signaling Pathways	PIK3CA, AKT1	Upregulated	Various
PTEN	Downregulated	Various	
NOTCH1, JUN, CTNNB1	Upregulated	Oral Squamous Cell Carcinoma	-
Glutathione Metabolism	GSTP1, GCLC	Upregulated	Various

Core Signaling Pathways Driving Resistance

The altered gene expression in resistant cells culminates in the dysregulation of key signaling pathways that govern cell survival and proliferation. One of the most frequently implicated



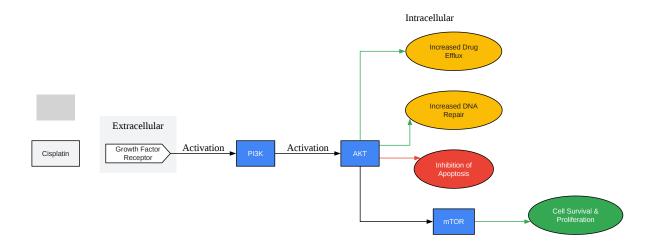




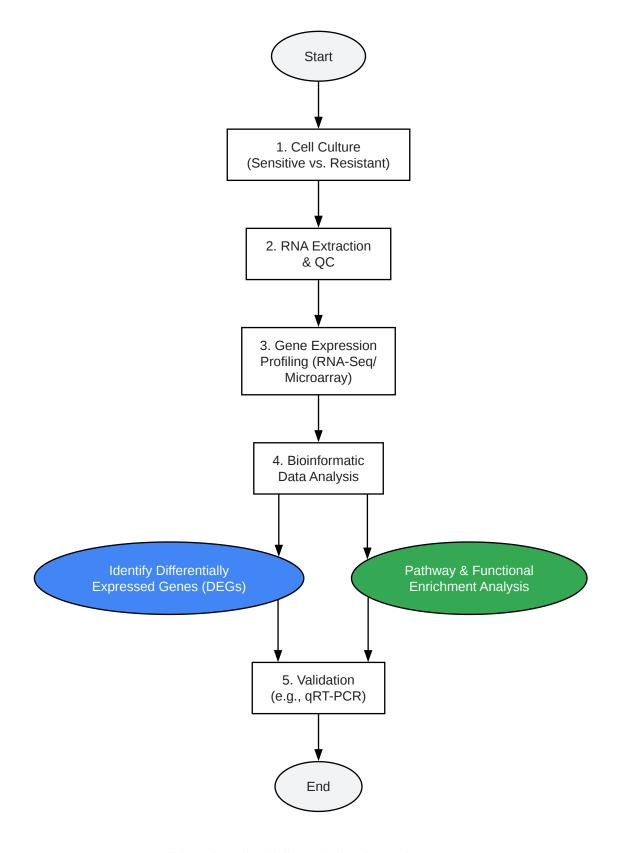
pathways is the PI3K-AKT signaling cascade.[4] Upregulation of this pathway promotes cell survival and inhibits apoptosis, thereby contributing to **cisplatin** resistance.

Another critical mechanism involves altered drug transport, leading to reduced intracellular accumulation of **cisplatin**. This is often achieved by downregulating influx transporters like CTR1 and upregulating efflux pumps such as ATP7A and ATP7B.









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